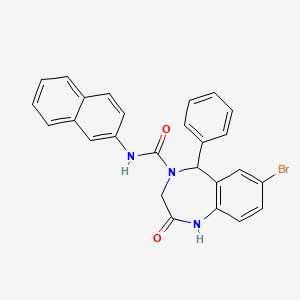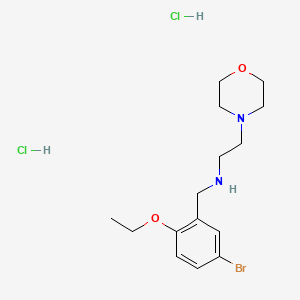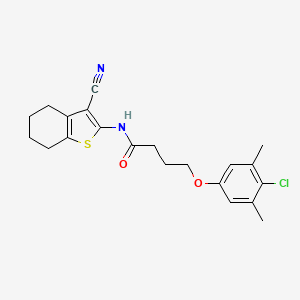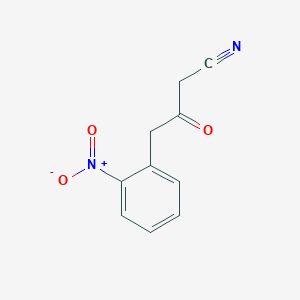
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide, also known as CFPP, is a widely studied chemical compound due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 363.83 g/mol. CFPP is a white or off-white powder that is soluble in organic solvents like ethanol and dimethyl sulfoxide.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications. Some of the areas where 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has shown promising results include cancer treatment, inflammation, and pain management. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has also been found to have analgesic effects in animal models of neuropathic pain.
作用机制
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has also been found to modulate the activity of certain receptors that are involved in pain and inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2) that are involved in the production of inflammatory mediators. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has also been found to modulate the activity of certain receptors like the transient receptor potential vanilloid 1 (TRPV1) receptor that is involved in pain sensation.
实验室实验的优点和局限性
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide. Some of the areas that need further investigation include the mechanism of action, toxicity, and pharmacokinetics of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide. There is also a need to study the efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide in different animal models of cancer, inflammation, and pain. Furthermore, the potential of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide as a lead compound for drug development needs to be explored further. Finally, the development of new and efficient synthesis methods for 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide can help in the large-scale production of this compound for further research and development.
Conclusion:
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide is a promising compound that has several potential therapeutic applications. Its wide range of biochemical and physiological effects makes it a promising candidate for drug development. Further research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide can help in the development of new drugs for cancer, inflammation, and pain management.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-10-7-15(8-11(2)16(10)18)22-12(3)17(21)20-14-6-4-5-13(19)9-14/h4-9,12H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEGLTKJALMLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4177216.png)

![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B4177237.png)
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4177239.png)


![methyl 4-(1,3-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B4177268.png)
amino]benzamide](/img/structure/B4177274.png)
![5-(4-chlorophenyl)-7-(2-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177277.png)

![N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4177297.png)
![ethyl 1'-allyl-2-amino-2',4'-dioxo-1',4'-dihydro-2'H-spiro[chromene-4,3'-chromeno[4,3-b]pyrrole]-3-carboxylate](/img/structure/B4177304.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4177319.png)